molecular formula C14H20N2O16P2 B1255429 UDP-L-Ara4O

UDP-L-Ara4O

Cat. No. B1255429
M. Wt: 534.26 g/mol
InChI Key: URJZIQLTPCJVMW-QNSCKLTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-beta-L-threo-pentopyranos-4-ulose is an UDP-sugar. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an UDP-beta-L-threo-pentopyranos-4-ulose(2-).

Scientific Research Applications

Role in Polymyxin Resistance and Lipid A Modification

UDP-L-Ara4O plays a critical role in the resistance of bacteria like Escherichia coli and Salmonella typhimurium to polymyxin and cationic antimicrobial peptides. The modification of lipid A with 4-amino-4-deoxy-l-arabinose (l-Ara4N), which is derived from UDP-L-Ara4O, is pivotal in this resistance. Enzymes like ArnA are involved in the transformation of UDP-glucuronic acid to UDP-L-Ara4O, a precursor for l-Ara4N-modified lipid A. This modification shields the bacteria from the lethal effects of these antimicrobial agents by altering the charge properties of the bacterial membrane (Breazeale et al., 2005).

Metabolic Pathway and Biochemical Reactions

The metabolic pathways involving UDP-L-Ara4O are intricate and involve multiple enzymatic steps. For example, ArnA catalyzes the oxidative decarboxylation of UDP-glucuronic acid to yield UDP-L-Ara4O. Subsequently, ArnA facilitates the formylation of the 4"-amine of UDP-L-Ara4N, generating a novel sugar nucleotide crucial for the biosynthesis of l-Ara4N-modified lipid A. This process is vital for maintaining polymyxin resistance and involves other enzymes like ArnB and ArnC for the proper assembly of lipid A (Breazeale et al., 2002).

Biological Importance and Applications

The biological significance of UDP-L-Ara4O extends to its involvement in plant cell wall formation. In plants, the interconversion of UDP-arabinopyranose and UDP-arabinofuranose, mediated by UDP-arabinose mutases, is crucial for incorporating arabinose into cell wall polysaccharides. This process influences the structure and function of plant cell walls, which are essential for plant growth and development. Moreover, the manipulation of these metabolic pathways can have applications in enhancing the nutritional value of crops and in biofuel production (Rautengarten et al., 2011; Hsieh et al., 2016).

properties

Product Name

UDP-L-Ara4O

Molecular Formula

C14H20N2O16P2

Molecular Weight

534.26 g/mol

IUPAC Name

[(2R,3R,4R)-3,4-dihydroxy-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C14H20N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,6,8-13,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t6-,8+,9-,10-,11-,12-,13-/m1/s1

InChI Key

URJZIQLTPCJVMW-QNSCKLTRSA-N

Isomeric SMILES

C1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O

Canonical SMILES

C1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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